![molecular formula C24H21FN4O3S B2801083 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048641-77-5](/img/structure/B2801083.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O3S and its molecular weight is 464.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the pharmacological implications of its structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole moiety and subsequent modifications to introduce the pyrrolidine and sulfonyl groups. The detailed synthetic pathways have been documented, highlighting yields and purity assessments through techniques such as NMR and mass spectrometry .
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit considerable antitumor activity. For instance, benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated effectiveness against several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound likely involves the inhibition of key enzymatic pathways associated with tumor growth. Benzimidazole derivatives are known to target multiple kinases and other proteins involved in cellular signaling pathways, which may explain their broad-spectrum pharmacological effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzimidazole nucleus significantly influence biological activity. For example, the introduction of a sulfonyl group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy. The presence of fluorine in the phenyl group is also noted to improve binding affinity to target proteins .
Case Studies
Several case studies highlight the compound's efficacy:
- In Vitro Studies : A study evaluated the cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa) showing IC50 values in the low micromolar range, suggesting potent antitumor properties.
- In Vivo Studies : Animal models treated with this compound displayed significant tumor regression compared to control groups, supporting its potential for clinical application.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, confirmed by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
Pharmacological Profile
The pharmacological profile includes:
Activity | Description |
---|---|
Anticancer | Effective against multiple cancer types |
Kinase Inhibition | Targets key signaling pathways |
Cytotoxicity | Induces apoptosis in cancer cells |
Selectivity | Reduced toxicity towards normal cells |
Q & A
Q. What multi-step synthetic strategies are recommended for the preparation of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide?
Basic Research Question
The synthesis typically involves three key steps:
- Step 1 : Formation of the benzo[d]imidazole-phenyl scaffold via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
- Step 2 : Introduction of the pyrrolidine-2-carboxamide moiety through amide coupling reactions, often using coupling agents like HATU or EDCI in solvents such as DMF or dichloromethane .
- Step 3 : Sulfonylation of the pyrrolidine nitrogen using 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
Optimization : Reaction progress is monitored via TLC (silica gel, UV detection) or HPLC. Final purification employs column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Basic Research Question
A combination of spectroscopic and crystallographic methods is used:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the benzoimidazole aromatic protons (δ 7.2–8.1 ppm), sulfonyl group (no direct protons), and pyrrolidine carboxamide signals (δ 2.5–4.0 ppm) .
- IR Spectroscopy : Key peaks include N-H stretching (~3300 cm−1), sulfonyl S=O (1350–1150 cm−1), and amide C=O (~1650 cm−1) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., sulfonamide S-N bond ~1.63 Å) and molecular conformation .
Q. What in vitro assays are suitable for initial biological activity screening?
Basic Research Question
Common assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence/colorimetric substrates .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to measure Ki values .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess EC50 .
Q. How can researchers resolve contradictory data in reported biological activities of this compound?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Structural Analogues : Compare activity across derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify SAR trends .
- Meta-Analysis : Use databases like ChEMBL to contextualize activity data against similar scaffolds .
Q. What computational approaches predict target interactions for this compound?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina or Glide model binding poses to targets (e.g., kinases, DNA). Key interactions include π-π stacking with benzoimidazole and hydrogen bonding via the carboxamide .
- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with activity data to guide structural optimization .
Q. What strategies improve synthetic yield of the sulfonylation step?
Advanced Research Question
- Reagent Stoichiometry : Use 1.2–1.5 equivalents of 4-fluorophenylsulfonyl chloride to avoid side reactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
- Solvent Choice : Anhydrous dichloromethane or THF enhances reactivity compared to polar aprotic solvents .
Q. How does the fluorophenylsulfonyl group influence pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogues, improving membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism (CYP3A4), extending half-life in hepatic microsome assays .
- Solubility : The sulfonyl group enhances aqueous solubility (e.g., ~25 µg/mL in PBS pH 7.4) .
Q. What analytical methods detect degradation products under varying storage conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then analyze via:
- HPLC-MS : Identify degradation products (e.g., hydrolyzed amide or desulfonylated derivatives) .
- Stability-Indicating Assays : Validate method specificity using stressed samples .
Q. How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess loss of compound activity .
- Fluorescence Polarization : Track compound binding to GFP-tagged targets in live cells .
Q. What structural modifications enhance selectivity for related biological targets?
Advanced Research Question
- Pyrrolidine Substitution : Replace pyrrolidine with piperidine to alter conformational flexibility and selectivity for kinases vs. proteases .
- Benzoimidazole Functionalization : Introduce electron-withdrawing groups (e.g., -NO2) to modulate π-stacking interactions with hydrophobic binding pockets .
- Sulfonamide Optimization : Replace 4-fluorophenyl with bicyclic aryl groups to improve affinity for GPCRs over ion channels .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c25-16-11-13-17(14-12-16)33(31,32)29-15-5-10-22(29)24(30)28-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14,22H,5,10,15H2,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJILFUCNQXNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.